REACTION_CXSMILES
|
[CH3:1][S:2]([N:5]1[CH2:11][CH2:10][CH:9]=[CH:8][CH2:7][CH2:6]1)(=[O:4])=[O:3].ClC1C=CC=C(C(OO)=[O:20])C=1>C(Cl)Cl>[CH3:1][S:2]([N:5]1[CH2:6][CH2:7][CH:8]2[O:20][CH:9]2[CH2:10][CH2:11]1)(=[O:4])=[O:3]
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Name
|
1-methanesulphonyl-2,3,6,7-tetrahydro-1H-azepine
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Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)N1CCC=CCC1
|
Name
|
|
Quantity
|
230 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
A white suspension soon forms and this is stirred for a further 24 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The m-chlorobenzoic acid which has precipitated
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
the filtrate is washed with a saturated aqueous solution of sodium carbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with aqueous iron-II sulphate solution, then with 0.1 N sodium hydroxide solution and finally with water and dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
On concentrating the solution under a water pump vacuum
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)N1CCC2C(CC1)O2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |